

# An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

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## Compound of Interest

Compound Name: 2-(Piperazin-1-yl)Pyridine-3-Carbonitrile

Cat. No.: B124559

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For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols associated with GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and therapeutic potential of TRPV4 modulation.

Initial Clarification on CAS Number: Initial database searches for CAS number 84951-44-0 may incorrectly associate it with GSK1016790A. The correct and officially registered CAS number for GSK1016790A is 942206-85-1. CAS number 84951-44-0 corresponds to the compound 2-Piperazinonicotinonitrile. This guide will focus exclusively on GSK1016790A.

## Chemical Properties and Data

GSK1016790A is a complex synthetic molecule developed by GlaxoSmithKline.<sup>[1]</sup> It serves as a critical tool for investigating the physiological and pathological roles of the TRPV4 ion channel.

Property	Value	Reference
IUPAC Name	N-[(1S)-1-[[4-[(2S)-2-[[[2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide	[1]
Synonyms	GSK101	[2]
CAS Number	942206-85-1	[2][3][4]
Molecular Formula	C <sub>28</sub> H <sub>32</sub> Cl <sub>2</sub> N <sub>4</sub> O <sub>6</sub> S <sub>2</sub>	[2][4]
Molecular Weight	655.6 g/mol	[2]
Appearance	White powder	[4]
Solubility	DMSO: 50 mg/mL	[4]
Storage	-20°C	[4]

## Biological Activity and Quantitative Data

GSK1016790A is a highly potent and selective agonist for the TRPV4 channel, a non-selective cation channel involved in a variety of physiological processes.[1] Its activation leads to an influx of calcium ions (Ca<sup>2+</sup>), initiating downstream signaling cascades.

Parameter	Species/Cell Line	Value	Reference
EC <sub>50</sub> (Calcium Influx)	Human TRPV4-expressing HEK cells	2.1 nM	[2][5]
EC <sub>50</sub> (Calcium Influx)	Mouse TRPV4-expressing HEK cells	18 nM	[2][5]
EC <sub>50</sub> (Cytoplasmic Aggregation of TRPV4)	HEK293 cells	31 nM	[6]
In Vivo Activity (Urinary Bladder Overactivity)	Mice	Effective upon intravesical infusion	[5]
In Vivo Activity (Vasodilation)	Rats	Dose-dependent decreases in systemic arterial pressure (2-10 µg/kg, IV)	[7]

## Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of GSK1016790A.

### Intracellular Calcium Influx Assay

This protocol is used to measure the ability of GSK1016790A to induce calcium influx in cells expressing the TRPV4 channel.

#### 3.1.1. Cell Culture and Transfection:

- Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Cells are transiently or stably transfected with a plasmid encoding for human or mouse TRPV4 using a suitable transfection reagent.

### 3.1.2. Calcium Indicator Loading:

- Cells are seeded onto black-walled, clear-bottom 96-well plates.
- The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.

### 3.1.3. Agonist Application and Data Acquisition:

- After dye loading, cells are washed to remove excess dye.
- Baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
- GSK1016790A, diluted to various concentrations, is added to the wells.
- Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
- The EC<sub>50</sub> value is calculated from the concentration-response curve.[\[5\]](#)[\[8\]](#)

## In Vitro Urinary Bladder Strip Contraction Assay

This assay assesses the direct effect of GSK1016790A on smooth muscle contractility.

### 3.2.1. Tissue Preparation:

- Urinary bladders are excised from mice (TRPV4 wild-type and knockout).
- The bladders are placed in cold, oxygenated physiological salt solution (PSS).
- The bladder body is cut into longitudinal strips (e.g., 2 x 8 mm).

### 3.2.2. Isometric Tension Recording:

- Bladder strips are mounted in organ baths containing oxygenated PSS at 37°C.

- One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
- The strips are equilibrated under a resting tension (e.g., 1 g) for a period of time.

### 3.2.3. Compound Administration and Measurement:

- After equilibration, cumulative concentrations of GSK1016790A are added to the organ bath.
- The contractile force generated by the bladder strips is recorded.
- Responses are typically expressed as a percentage of the maximal contraction induced by a reference substance like potassium chloride (KCl).<sup>[5]</sup>

## In Vivo Urodynamics in Mice

This protocol evaluates the effect of GSK1016790A on bladder function in a living animal model.

### 3.3.1. Animal Preparation:

- Female mice are anesthetized.
- A catheter is implanted into the bladder dome for infusion and pressure measurement. The catheter is externalized at the back of the neck.

### 3.3.2. Cystometry:

- Conscious, unrestrained mice are placed in a metabolic cage.
- The bladder catheter is connected to a pressure transducer and an infusion pump.
- Saline is continuously infused into the bladder at a constant rate (e.g., 10  $\mu$ L/min) to induce voiding cycles.
- Intravesical pressure, voided volume, and voiding frequency are recorded.

### 3.3.3. Drug Administration:

- A baseline period of urodynamic recordings is established.
- GSK1016790A is then infused directly into the bladder through the catheter.
- Changes in urodynamic parameters, such as a decrease in bladder capacity and an increase in voiding frequency, are monitored to assess bladder overactivity.[\[5\]](#)[\[9\]](#)

## Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion channel currents activated by GSK1016790A.

### 3.4.1. Cell Preparation:

- HEK293 cells expressing TRPV4 are cultured on glass coverslips.

### 3.4.2. Recording Setup:

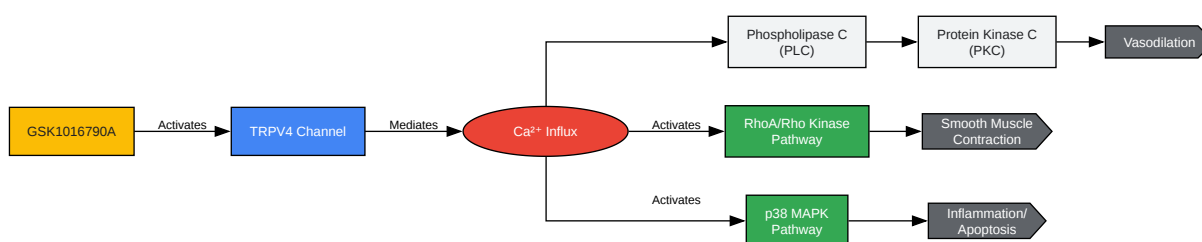
- A coverslip is placed in a recording chamber on the stage of an inverted microscope, perfused with an extracellular solution.
- A glass micropipette with a fine tip (resistance of 3-5 M $\Omega$ ) filled with an intracellular solution is used as the recording electrode.

### 3.4.3. Whole-Cell Configuration and Data Acquisition:

- The micropipette is brought into contact with a cell, and a high-resistance seal (giga-seal) is formed.
- The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp).
- The cell is held at a specific holding potential (e.g., -60 mV).
- GSK1016790A is applied to the cell via the perfusion system.
- The resulting inward and outward currents flowing through the TRPV4 channels are recorded and analyzed.[\[10\]](#)

## Signaling Pathways and Mechanisms of Action

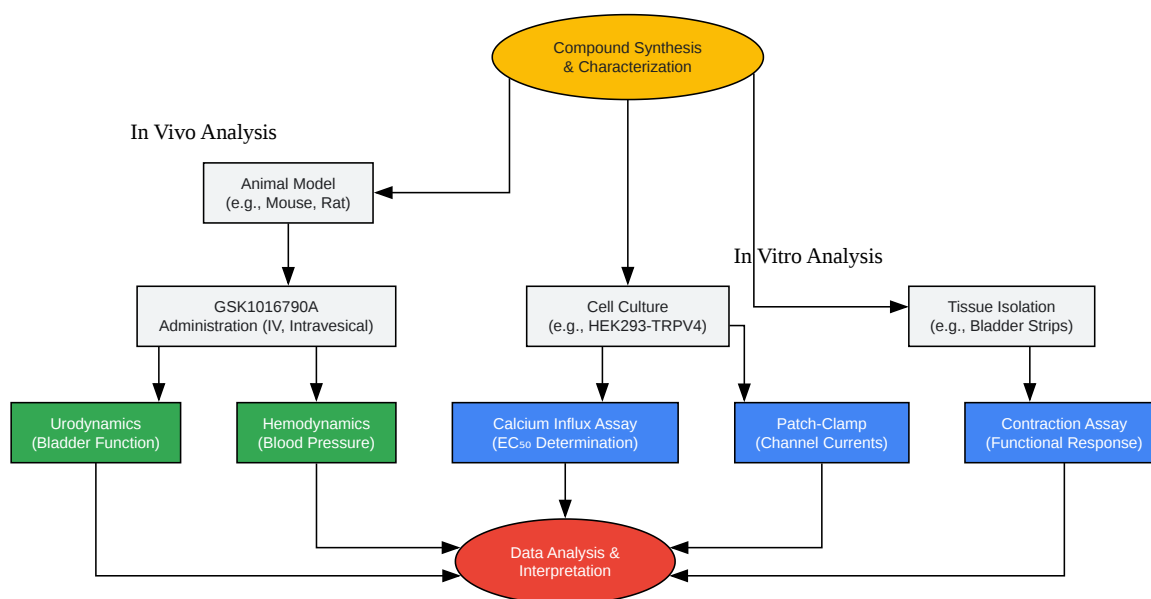
Activation of the TRPV4 channel by GSK1016790A leads to a cascade of intracellular events, primarily initiated by the influx of  $\text{Ca}^{2+}$ . This influx triggers various downstream signaling pathways that can influence cellular processes such as smooth muscle contraction, vasodilation, and inflammation.



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Caption: GSK1016790A activates TRPV4, leading to  $\text{Ca}^{2+}$  influx and downstream signaling.

The influx of calcium can activate several key signaling molecules, including Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC).<sup>[11]</sup> Furthermore, studies have shown that TRPV4 activation can lead to the stimulation of the RhoA/Rho kinase and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.<sup>[12][13]</sup> These pathways are crucial in mediating cellular responses such as smooth muscle contraction, regulation of vascular tone, and inflammatory processes.



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Caption: Workflow for characterizing the activity of GSK1016790A.

## Conclusion

GSK1016790A is an invaluable pharmacological tool for the study of TRPV4 channels. Its high potency and selectivity allow for precise investigation of the channel's role in various physiological and pathophysiological conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential of targeting the TRPV4 channel in areas such as urinary bladder dysfunction, cardiovascular regulation, and inflammatory diseases.



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